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CAS No.: 1048925-02-5; 34334-96-8
Cat. No.: B2449841
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Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the
fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.[1] As a
mononitro pyrazole derivative, it serves as a gateway intermediate for the synthesis of
advanced energetic compounds, such as 3,4-dinitropyrazole (DNP) and trinitromethyl-
functionalized oxidizers.

This guide addresses the specific challenges associated with this compound: tautomeric
ambiguity, regioselective synthesis, and functionalization. Unlike its 4-nitro isomer, which is
easily accessible via standard electrophilic aromatic substitution, the 3-nitro isomer requires
specialized synthetic protocols involving rearrangement or cyclization strategies to bypass
thermodynamic wells.

Chemical Identity & Tautomerism

The reactivity of 5-methyl-3-nitro-1H-pyrazole is defined by its annular tautomerism.[1] In
solution and the solid state, the proton on the pyrazole nitrogen oscillates between N1 and N2,
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effectively making the 3-nitro and 5-nitro positions equivalent in the unsubstituted parent
structure.

o Tautomer A: 5-Methyl-3-nitro-1H-pyrazole (Nitro group at position 3 relative to NH).[1]
e Tautomer B: 3-Methyl-5-nitro-1H-pyrazole (Nitro group at position 5 relative to NH).[1]

While often used interchangeably, the specific tautomer becomes fixed upon N-alkylation,
leading to distinct regioisomers with vastly different electronic properties.

Tautomeric Equilibrium Diagram

5-Methyl-3-nitro-1H-pyrazole < Fast Proton Shift (Solution) 3-Methyl-5-nitro-1H-pyrazole
(Nitro adjacent to NH) (Nitro distal to NH)

Click to download full resolution via product page

Caption: The dynamic equilibrium between the 3-nitro and 5-nitro forms. In non-polar solvents,
the intramolecular hydrogen bond often stabilizes the 3-nitro tautomer.

Physicochemical Profile
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Property Value Notes
CAS Number 34334-96-8

Molecular Formula CaHsN3O:2

Molecular Weight 127.10 g/mol

] ] Distinct from 4-nitro isomer
Melting Point 121 °C

(~134 °C)
) Estimated based on 3-

Density (Crystal) ~1.57 g/cm3 )

nitropyrazole analogs

Weakly acidic due to nitro-
pKa ~9.5-10.0 _

group electron withdrawal
Appearance White to pale yellow crystals

- Soluble in DMSO, MeOH, o
Solubility EtOA Poor solubility in water
c

Advanced Synthesis: The Rearrangement Protocol

Direct nitration of 3-methylpyrazole with mixed acid predominantly yields 3-methyl-4-
nitropyrazole due to the high electron density at the 4-position.[1] To install the nitro group at
the 3-position, one must utilize the Habraken Rearrangement (thermal rearrangement of N-
nitropyrazoles).

Mechanistic Pathway[1][2][3][4][5]

» N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) yields 1-nitro-
3-methylpyrazole.[1]

o Thermal Rearrangement: Heating the N-nitro intermediate induces a [1,5]-sigmatropic shift
(or radical dissociation-recombination), moving the nitro group from Nitrogen to Carbon (C3
or C5).[1]

Step-by-Step Experimental Protocol
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Safety:This reaction involves energetic intermediates.[1][2] Use blast shields and conduct
strictly in a fume hood.

Phase 1: Synthesis of N-Nitro Intermediate[1]

o Reagents: 3-Methylpyrazole (10 mmol), Acetic Anhydride (excess), Fuming Nitric Acid (12
mmol).

e Procedure:

[¢]

Cool acetic anhydride to 0°C. Slowly add fuming HNOs, maintaining temp < 5°C
(exothermic!).

[¢]

Add 3-methylpyrazole dropwise.[1] Stir at 0°C for 1 hour.

Quench mixture into ice water. The N-nitro derivative (1-nitro-3-methylpyrazole) will

[¢]

precipitate or oil out.[1]

Extract with dichloromethane (DCM), wash with bicarbonate, dry over MgSOa, and

o

concentrate carefully (N-nitro compounds are potentially unstable).

Phase 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-
pyrazole[1]

e Solvent: Benzonitrile or Anisole (High boiling point required).[1][3]
e Procedure:
o Dissolve the N-nitro intermediate in benzonitrile.[1]

Heat to 140-150°C for 2—4 hours. Monitor by TLC or HPLC.[1]

[e]

o

The nitro group migrates from N to C3/C5.[1]

[¢]

Cool the solution. The product often crystallizes upon cooling or addition of hexanes.

Purification: Recrystallize from ethanol/water to remove any 4-nitro isomer byproducts.[1]

[e]
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Synthesis Workflow Diagram
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(Kinetic Intermediate)

R |

Thermal Rearrangement
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5-Methyl-3-nitro-1H-pyrazole
(Thermodynamic Product)

Click to download full resolution via product page

Caption: The "Habraken Rearrangement" route bypasses the 4-position preference of
electrophilic substitution.

Reactivity & Functionalization[1][2][4][7]
Regioselective N-Alkylation

When alkylating 5-methyl-3-nitro-1H-pyrazole (e.g., with methyl iodide or benzyl bromide),
two isomers are formed.[1] The ratio depends heavily on the base and solvent conditions.

e Isomer 1 (1,5-dimethyl-3-nitropyrazole): Often favored by steric freedom.[1]

» Isomer 2 (1,3-dimethyl-5-nitropyrazole): Often favored in polar aprotic solvents where the
specific tautomer is stabilized.[1]
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e Separation: Isomers typically have distinct R_f values on silica gel (EtOAc/Hexane systems)
due to the dipole difference created by the nitro group's position relative to the N-alkyl chain.

Reduction to Amines

The nitro group can be reduced to an amine (3-amino-5-methylpyrazole) using:
o Catalytic Hydrogenation: Hz, Pd/C in MeOH.
e Chemical Reduction: SnClz / HCI or Fe / NH4Cl.[1]

o Note: The resulting amine is air-sensitive and should be used immediately or stored as a salt
(HCI).[1]

Energetic Salts

The acidic NH proton (pKa ~10) allows for the formation of ionic salts with nitrogen-rich bases
(e.g., ammonia, hydrazine, 1,2,4-triazole). These salts exhibit higher density and better
detonation velocities than the neutral parent, making them prime candidates for insensitive
munitions.

Applications in Energetic Materials

5-Methyl-3-nitro-1H-pyrazole is a strategic precursor for 3,4-Dinitropyrazole (DNP).[1]

o Pathway: Nitration of the 3-nitro derivative forces the second nitro group into the 4-position
(the most activated remaining site).

 Significance: DNP is a melt-cast explosive (MP ~88°C) with performance comparable to TNT
but with lower sensitivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2449841?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

